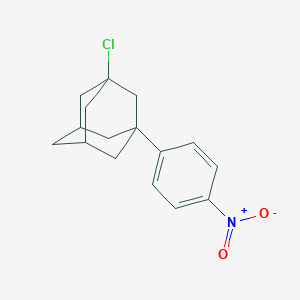

1-Chloro-3-(4-nitrophenyl)adamantane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-nitrophenyl)adamantane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2/c17-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)18(19)20/h1-4,11-12H,5-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSQWQHHGHQGKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Chloro 3 4 Nitrophenyl Adamantane

Retrosynthetic Analysis Approaches for the Target Compound

A plausible retrosynthetic analysis for 1-Chloro-3-(4-nitrophenyl)adamantane commences with the disconnection of the carbon-chlorine bond. This is a common strategy as the transformation of a tertiary alcohol to a tertiary chloride is a well-established and generally high-yielding reaction. This initial disconnection points to 3-(4-nitrophenyl)adamantan-1-ol as the immediate precursor.

Further disconnection of the adamantyl-aryl bond in this intermediate suggests two primary synthetic routes. The first involves a disconnection between the adamantane (B196018) C1 position and the phenyl ring, leading to a suitably functionalized adamantane cation (or equivalent) and nitrobenzene. A second, more viable approach, involves the disconnection of the C-N bond of the nitro group, suggesting an electrophilic nitration of a 1-phenyladamantane precursor. This precursor can be further disconnected at the adamantyl-phenyl bond, leading back to a functionalized adamantane and benzene. This latter strategy is often preferred due to the deactivating nature of the nitro group, which makes direct Friedel-Crafts type reactions with nitrobenzene challenging.

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of this compound is a multi-step process that hinges on the successful preparation of key precursors and intermediates. This section details the methodologies for creating the functionalized adamantane core, introducing the 4-nitrophenyl group, and the final chlorination step.

The synthesis can commence from readily available adamantane derivatives. A common starting material is 1-bromoadamantane , which can be synthesized from adamantane via electrophilic bromination. Another versatile precursor is adamantane-1,3-diol , which allows for the sequential functionalization of the two bridgehead positions. The synthesis of adamantane-1,3-diol can be achieved through the oxidation of adamantane.

Alternatively, a functionalized core can be prepared through the Koch-Haaf reaction of 1-bromoadamantane to yield adamantane-1-carboxylic acid, which can then be further manipulated.

| Precursor | Starting Material | Reagents | Key Features |

| 1-Bromoadamantane | Adamantane | Br2 | Provides a good leaving group for subsequent reactions. |

| Adamantane-1,3-diol | Adamantane | O2, catalyst | Allows for differential functionalization of the hydroxyl groups. |

| Adamantane-1-carboxylic acid | 1-Bromoadamantane | HCOOH, H2SO4 | Introduces a versatile carboxylic acid handle. |

The introduction of the 4-nitrophenyl group is a critical step. A direct Friedel-Crafts alkylation of nitrobenzene with a reactive adamantane derivative is generally inefficient due to the strong electron-withdrawing nature of the nitro group deactivating the aromatic ring towards electrophilic substitution.

A more effective and commonly employed strategy involves a two-step process:

Friedel-Crafts Alkylation of Benzene: 1-Bromoadamantane can be reacted with benzene in the presence of a Lewis acid catalyst to form 1-phenyladamantane . This reaction proceeds via the formation of the stable 1-adamantyl cation. thieme-connect.com

Nitration of 1-Phenyladamantane: The resulting 1-phenyladamantane can then be nitrated using a mixture of nitric acid and sulfuric acid. The adamantyl group is an ortho, para-directing group, leading to a mixture of isomers. The para-substituted product, 1-(4-nitrophenyl)adamantane , is typically the major product due to the steric bulk of the adamantyl group hindering ortho-substitution. semanticscholar.org

This two-step approach circumvents the issue of the deactivated aromatic ring and provides a reliable route to the desired 1-aryl-3-substituted adamantane precursor. From 1-(4-nitrophenyl)adamantane, a subsequent functionalization at the C3 position would be required, for instance, through oxidation to introduce a hydroxyl group, yielding 3-(4-nitrophenyl)adamantan-1-ol.

The final step in the proposed synthesis is the conversion of the tertiary alcohol, 3-(4-nitrophenyl)adamantan-1-ol, to the corresponding chloride. This transformation can be effectively achieved using a variety of chlorinating agents.

Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction of a tertiary alcohol with thionyl chloride typically proceeds through an Sₙ1-type mechanism, involving the formation of a stable tertiary carbocation at the adamantane bridgehead. This intermediate then reacts with the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.

Other chlorinating agents that can be employed include:

Oxalyl chloride ((COCl)₂)

Phosphorus pentachloride (PCl₅)

Concentrated hydrochloric acid (HCl) under forcing conditions.

The choice of reagent can be influenced by the presence of other functional groups in the molecule. In the case of this compound, the nitro group is generally stable under these chlorination conditions.

| Chlorinating Agent | Typical Conditions | Advantages |

| Thionyl Chloride (SOCl₂) | Neat or in an inert solvent (e.g., CH₂Cl₂) | Gaseous byproducts, generally high yields. |

| Oxalyl Chloride ((COCl)₂) | Inert solvent | Mild conditions. |

| Phosphorus Pentachloride (PCl₅) | Inert solvent | Effective for sterically hindered alcohols. |

Optimization of Reaction Conditions and Isolation Techniques

The Friedel-Crafts alkylation of benzene with 1-bromoadamantane is a key step that relies on effective catalysis. While traditional Lewis acids like aluminum chloride (AlCl₃) can be used, they often lead to side reactions and can be difficult to handle.

More modern and milder catalytic systems have been developed for this transformation. Indium(III) salts, such as indium(III) chloride (InCl₃) and indium(III) bromide (InBr₃) , have been shown to be efficient catalysts for the adamantylation of arenes. thieme-connect.com These catalysts are more tolerant to moisture and air, and often provide higher selectivity for the desired product with lower catalyst loadings.

For the chlorination of the tertiary alcohol, while often performed stoichiometrically with thionyl chloride, catalytic methods for the chlorination of alcohols are also known. These can involve the use of a catalytic amount of a Lewis acid to activate the alcohol or the chlorinating agent, potentially leading to milder reaction conditions and improved selectivity.

The nitration step is typically self-catalyzed by the strong acidic medium (H₂SO₄), and the optimization here primarily involves controlling the reaction temperature and the ratio of nitric to sulfuric acid to manage the extent of nitration and minimize side reactions.

The isolation of intermediates and the final product generally involves standard laboratory techniques such as extraction, crystallization, and column chromatography to ensure high purity.

Stereochemical Control in Adamantane Derivative Synthesis

The adamantane cage is a highly symmetrical (Td point group) and achiral molecule. The target compound, this compound, is also achiral as it possesses a plane of symmetry that bisects the chloro- and nitrophenyl-substituted carbons. Therefore, stereochemical control is not a factor in the synthesis of this specific molecule.

However, the principles of stereochemistry are crucial in the broader context of adamantane chemistry, as the introduction of substituents can lead to chiral derivatives with significant applications in materials science and medicinal chemistry. mdpi.com Chirality in adamantane derivatives typically arises when substitution patterns remove all planes of symmetry and centers of inversion. For instance, 1,2-disubstituted adamantanes are inherently chiral. mdpi.com

A key strategy for creating chiral adamantane compounds from achiral precursors is enantioselective desymmetrization. This approach involves a chiral catalyst or reagent selectively reacting with one of several equivalent prochiral positions on the adamantane core. Research has demonstrated the successful enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives through rhodium-catalyzed C–H bond amination. researchgate.net In such a process, a chiral rhodium catalyst directs the insertion of a nitrene into a C-H bond at one of the methylene (B1212753) (CH₂) bridges, leading to an enantiomerically enriched product.

While not directly applicable to the synthesis of this compound, these methodologies are vital for preparing chiral adamantane building blocks. If, for example, a chiral substituent were introduced at the C-2 position of 1,3-disubstituted adamantane, control over the stereochemistry of that new center would become paramount.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound involves evaluating potential synthetic routes for their environmental impact, atom economy, and energy efficiency.

Traditional synthetic methods for adamantane functionalization, like Friedel-Crafts reactions, often fall short of green chemistry standards. These reactions typically require stoichiometric or super-stoichiometric amounts of Lewis acid catalysts (e.g., AlCl₃), which generate significant amounts of corrosive and environmentally harmful waste during aqueous workup.

In contrast, modern catalytic methods align more closely with green chemistry principles:

Catalysis: Photoredox and transition-metal-catalyzed C-H functionalization reactions use only small amounts of catalysts, which can theoretically be recycled. chemrxiv.orgmdpi.com This is superior to stoichiometric reagents, which are consumed in the reaction.

Atom Economy: Direct C-H functionalization strategies maximize the incorporation of atoms from the starting materials into the final product, generating fewer byproducts compared to multi-step sequences involving protecting groups or activation steps.

Energy Efficiency: Photocatalytic reactions can often be conducted at ambient temperature using visible light as the energy source, reducing the energy consumption associated with heating reactions for extended periods. nih.gov

Safer Solvents and Auxiliaries: Research into green synthesis has explored solvent-free reaction conditions, sometimes utilizing techniques like microwave irradiation to accelerate reactions and improve yields without the need for volatile organic solvents. rsc.orgrsc.org The use of safer, recyclable solvents is another key aspect. youtube.com

Table 2: Green Chemistry Comparison of Synthetic Routes

| Principle | Classical Route (e.g., Friedel-Crafts) | Greener Catalytic Route (e.g., C-H Arylation) |

|---|---|---|

| Catalysis | Stoichiometric Lewis acid required. | Sub-stoichiometric amounts of photocatalyst and/or metal catalyst. chemrxiv.org |

| Atom Economy | Poor; large mass of catalyst and quenching agents are not incorporated into the product. | High; direct coupling of C-H bond with aryl halide minimizes waste. |

| Waste Generation | High; acidic aqueous waste from catalyst quenching. | Low; minimal waste generated from catalytic cycle. |

| Energy Efficiency | Often requires heating. | Can often proceed at ambient temperature using light. princeton.edu |

| Solvent Use | Often uses hazardous solvents (e.g., CS₂, chlorinated solvents). | Can be designed to use greener solvents; solvent-free options may be possible. rsc.orgrsc.org |

By prioritizing catalytic and C-H functionalization strategies, the synthesis of this compound and related derivatives can be made more sustainable and environmentally benign.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual atoms. For a molecule with the complexity of 1-Chloro-3-(4-nitrophenyl)adamantane, a combination of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals unequivocally.

The ¹H NMR spectrum of this compound is expected to exhibit distinct regions corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the adamantyl cage.

The 4-nitrophenyl group typically presents as a well-defined AA'BB' system, which often simplifies to a pair of doublets under moderate resolution. The protons ortho to the electron-withdrawing nitro group are deshielded and appear downfield, while the protons ortho to the adamantyl substituent appear slightly more upfield.

The adamantane (B196018) framework, with its rigid cage structure, displays a series of broad multiplets in the upfield region of the spectrum. The substitution at the C1 and C3 bridgehead positions reduces the molecule's symmetry, leading to a more complex set of signals than in unsubstituted adamantane chemicalbook.com. The protons on the carbons adjacent to the chloro- and nitrophenyl-substituted bridgeheads are the most deshielded within the cage structure.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (ortho to NO₂) | ~8.2 - 8.4 | d (Doublet) | Deshielded due to the strong electron-withdrawing effect of the nitro group actachemicamalaysia.comresearchgate.net. |

| Aromatic (ortho to Adamantyl) | ~7.5 - 7.7 | d (Doublet) | Represents the other half of the AA'BB' system on the phenyl ring. |

| Adamantyl Protons | ~1.7 - 2.5 | m (Multiplet) | A complex series of overlapping signals characteristic of the rigid adamantane cage chemicalbook.comresearchgate.net. Protons closer to the electronegative substituents (Cl, nitrophenyl) will be further downfield. |

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Due to the reduced symmetry, this compound is expected to show a distinct signal for each unique carbon atom.

The adamantyl cage will exhibit several signals, with the bridgehead carbons (C1 and C3) being significantly affected by their respective substituents. The carbon atom bearing the chlorine (C-Cl) will appear downfield, as will the carbon attached to the nitrophenyl ring (C-Ar). The remaining methine (CH) and methylene (B1212753) (CH₂) carbons of the adamantane core will resonate at higher fields nih.gov.

The aromatic carbons also provide characteristic signals. The carbon attached to the nitro group (C-NO₂) is highly deshielded, while the carbon bonded to the adamantyl cage (ipso-C) also appears as a distinct quaternary signal. The protonated aromatic carbons will appear in the typical aromatic region (~120-130 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Aromatic (C-NO₂) | ~147 - 149 | Quaternary carbon, significantly deshielded by the nitro group actachemicamalaysia.com. |

| Aromatic (C-Adamantyl) | ~145 - 150 | Quaternary ipso-carbon attached to the adamantane cage. |

| Aromatic (CH, ortho to NO₂) | ~124 - 126 | Protonated aromatic carbons. |

| Aromatic (CH, ortho to Adamantyl) | ~128 - 130 | Protonated aromatic carbons. |

| Adamantyl (C-Cl) | ~65 - 70 | Bridgehead carbon attached to chlorine nih.gov. |

| Adamantyl (C-Aryl) | ~45 - 50 | Bridgehead carbon attached to the nitrophenyl group. |

| Adamantyl (CH and CH₂) | ~28 - 45 | Remaining carbons of the adamantane skeleton nih.gov. |

While 1D NMR spectra suggest a structure, 2D NMR experiments are essential for its definitive confirmation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the adamantyl cage by showing correlations between geminal and vicinal protons. It would also confirm the coupling between the ortho and meta protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals directly to the carbon atoms to which they are attached. HSQC is invaluable for unambiguously assigning the signals for each CH and CH₂ group in the adamantane framework.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is arguably the most critical experiment for this molecule, as it establishes the connectivity between the separate fragments. Key expected correlations would include those between the adamantyl protons near C3 and the ipso-carbon of the phenyl ring, and between the aromatic protons and the adamantyl-bearing carbon, thus confirming the link between the two main structural units.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula. For this compound (C₁₆H₁₈ClNO₂), HRMS would be used to confirm the molecular formula by matching the experimentally observed mass to the calculated theoretical mass. The presence of chlorine would be further confirmed by the characteristic M+2 isotopic pattern, where the peak for the ³⁷Cl isotope is approximately one-third the intensity of the peak for the ³⁵Cl isotope.

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion, M⁺) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted:

Loss of Chlorine: The C-Cl bond can cleave, leading to the loss of a chlorine radical and the formation of an adamantyl cation [m/z 260.13].

Adamantyl-Aryl Bond Cleavage: The most facile fragmentation is often the cleavage of the bond connecting the bulky adamantyl cage to the aromatic ring. This would result in a highly stable tertiary adamantyl cation at m/z 135 nist.govnih.gov. This is a very common and characteristic fragmentation for 1-substituted adamantanes.

Loss of Nitro Group: Fragmentation can occur via the loss of a nitro group (NO₂) radical, generating a [M-NO₂]⁺ ion.

Cage Fragmentation: The adamantane skeleton itself can undergo fragmentation, leading to a series of smaller hydrocarbon ions, though this often requires higher energy nih.gov.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Formula | Proposed Identity/Origin |

|---|---|---|

| 295.11 | [C₁₆H₁₈ClNO₂]⁺ | Molecular Ion (M⁺) |

| 260.13 | [C₁₆H₁₈NO₂]⁺ | Loss of Cl radical from the molecular ion |

| 135.12 | [C₁₀H₁₅]⁺ | Adamantyl cation, resulting from cleavage of the C-C bond between the cage and the phenyl ring nist.govnih.gov. |

| 122.04 | [C₆H₄NO₂]⁺ | Nitrophenyl radical cation, from cleavage of the C-C bond (less likely as a primary cation). |

Due to a lack of publicly available scientific data for the specific chemical compound "this compound," it is not possible to generate the requested article. Extensive searches for experimental or theoretical data regarding its spectroscopic (Infrared, Raman) and crystallographic properties did not yield any specific research findings for this molecule. The provided outline requires in-depth analysis of these aspects, which cannot be fulfilled without the necessary scientific literature.

Computational and Theoretical Investigations of 1 Chloro 3 4 Nitrophenyl Adamantane

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 1-chloro-3-(4-nitrophenyl)adamantane, a compound characterized by the bulky, rigid adamantane (B196018) cage and the electron-withdrawing nitrophenyl group, these computational methods provide insights into its fundamental properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are used to determine its optimized geometry and electronic characteristics in the ground state.

These studies reveal the distribution of electron density and the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the nitro group is expected to create a significant electron-deficient region, influencing its interactions with other molecules.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

| Property | Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 4.2 D |

Ab Initio Methods for Electronic Configuration and Energy Minimization

Ab initio quantum chemistry methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a more rigorous, albeit computationally more expensive, approach to studying electronic structure. These methods are used for the precise calculation of the electronic configuration and for performing geometry optimization to find the minimum energy structure of this compound.

Energy minimization calculations are essential to identify the most stable three-dimensional arrangement of the atoms in the molecule. These calculations explore the potential energy surface of the molecule to locate the geometry with the lowest energy, which corresponds to the most stable conformation.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics simulations are powerful tools to explore these aspects.

Exploration of Preferred Conformations and Energy Barriers

The adamantane cage itself is rigid, but the bond connecting the 4-nitrophenyl group to the adamantane core allows for rotation. Conformational analysis involves systematically rotating this bond and calculating the energy at each step to identify the most stable conformations (energy minima) and the energy barriers between them (transition states). This analysis helps to understand the flexibility of the molecule and the relative populations of different conformers at a given temperature. The steric hindrance between the adamantane cage and the ortho-hydrogens of the phenyl ring, as well as electronic effects from the nitro group, are expected to be the primary determinants of the preferred conformations.

Dynamic Behavior and Rotational Isomerism of the Nitrophenyl Group

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular motions of this compound. By simulating the movement of atoms over time, MD can reveal the dynamic behavior of the nitrophenyl group, including the frequency and nature of its rotational isomerism. These simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the molecule's dynamics. The results from MD simulations can provide insights into the conformational flexibility and the time scales of different molecular motions.

Prediction of Spectroscopic Data and Validation with Experimental Results

Computational methods are invaluable for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound, theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental results and confirm the molecular structure.

Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. The calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra to identify characteristic vibrational modes. Furthermore, Gauge-Independent Atomic Orbital (GIAO) is a widely used method to calculate the nuclear magnetic resonance (NMR) chemical shifts, which are crucial for structural elucidation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data |

| ¹H NMR Chemical Shifts (ppm) | Adamantane protons: 1.8-2.5; Phenyl protons: 7.5-8.2 |

| ¹³C NMR Chemical Shifts (ppm) | Adamantane carbons: 30-70; Phenyl carbons: 120-150 |

| Key IR Frequencies (cm⁻¹) | C-NO₂ stretch: ~1520, ~1345; C-Cl stretch: ~750 |

| UV-Vis λmax (nm) | ~275 |

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation and verification. nih.govruc.dkivanmr.comyoutube.com Density Functional Theory (DFT) is a commonly used approach for this purpose, often employing the Gauge-Independent Atomic Orbital (GIAO) method to calculate nuclear shielding tensors. ruc.dk These tensors are then converted into chemical shifts, typically by referencing them against a standard compound like tetramethylsilane (TMS), which is also computationally modeled.

For this compound, the ¹H and ¹³C NMR chemical shifts would be predicted by first optimizing the molecule's geometry at a given level of theory (e.g., B3LYP with a suitable basis set like 6-31G(d)). Following optimization, the NMR calculations would be performed. The predicted chemical shifts would reflect the unique electronic environment of each nucleus.

Expected ¹H NMR Chemical Shifts: The protons on the adamantane cage would be expected to appear in the aliphatic region of the spectrum. The protons on the carbons adjacent to the electron-withdrawing chloro and nitrophenyl groups would be shifted downfield compared to unsubstituted adamantane. The aromatic protons of the 4-nitrophenyl group would exhibit a characteristic splitting pattern (likely two doublets) at a significant downfield shift due to the strong deshielding effect of the nitro group.

Expected ¹³C NMR Chemical Shifts: The carbon atoms of the adamantane skeleton would show distinct signals, with the bridgehead carbons (C1 and C3) being particularly sensitive to substitution. The carbon atom bonded to the chlorine (C1) would be significantly deshielded. Similarly, the carbon attached to the nitrophenyl group (C3) would also experience a downfield shift. In the aromatic ring, the carbon atom bearing the nitro group would be highly deshielded, while the other carbons would also show shifts indicative of the substituent's electronic influence.

Below is an interactive table representing the type of data that would be generated from a computational NMR chemical shift prediction for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Adamantane-H (bridgehead, near Cl) | ~2.2 - 2.5 | - |

| Adamantane-H (bridgehead, near Ph-NO₂) | ~2.3 - 2.6 | - |

| Adamantane-H (methylene) | ~1.7 - 2.1 | - |

| Aromatic-H (ortho to NO₂) | ~8.2 - 8.4 | - |

| Aromatic-H (meta to NO₂) | ~7.8 - 8.0 | - |

| Adamantane-C1 (C-Cl) | - | ~70 - 75 |

| Adamantane-C3 (C-Ph) | - | ~40 - 45 |

| Adamantane-C (other) | - | ~30 - 40 |

| Aromatic-C (C-NO₂) | - | ~145 - 150 |

| Aromatic-C (other) | - | ~120 - 130 |

Vibrational Frequencies and Intensities from Theoretical Models

Theoretical vibrational spectroscopy, typically performed using DFT calculations, can predict the infrared (IR) and Raman spectra of a molecule. nih.govresearchgate.net After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes are characterized by their frequency (in cm⁻¹) and intensity. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

For this compound, the calculated vibrational spectrum would show distinct bands corresponding to the different functional groups present in the molecule.

Key Vibrational Modes:

Adamantane C-H stretching: These would appear in the 2850-3000 cm⁻¹ region.

Aromatic C-H stretching: Expected to be found above 3000 cm⁻¹.

NO₂ stretching: The symmetric and asymmetric stretching vibrations of the nitro group are strong IR absorbers and would be predicted in the regions of approximately 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

C-Cl stretching: A band in the lower frequency region (around 600-800 cm⁻¹) would be characteristic of the carbon-chlorine bond.

Adamantane skeleton vibrations: A series of complex vibrations related to the cage structure would be present in the fingerprint region (below 1500 cm⁻¹).

The following interactive table illustrates the kind of data that would be obtained from a theoretical vibrational frequency calculation for the title compound.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Adamantane C-H Stretch | 2850 - 3000 | Strong |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Very Strong |

| Aromatic C=C Stretch | 1480 - 1600 | Medium to Strong |

| NO₂ Symmetric Stretch | 1330 - 1370 | Very Strong |

| C-N Stretch | 840 - 880 | Medium |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

Reaction Mechanism Predictions and Transition State Calculations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions by allowing for the mapping of potential energy surfaces and the characterization of transition states. ucsb.edurowansci.com For this compound, theoretical studies could elucidate the pathways for transformations involving its reactive functional groups.

Elucidation of Reaction Pathways for Halogen and Nitro Group Transformations

Halogen Transformations: The chlorine atom at the bridgehead position of the adamantane cage is susceptible to nucleophilic substitution. Computational modeling could be used to investigate the mechanism of such reactions, for example, with a nucleophile like hydroxide. The calculations would involve locating the transition state for the substitution, which would likely proceed through a carbocationic intermediate due to the steric hindrance at the bridgehead position preventing a direct Sₙ2-type attack. The energy barrier for the reaction could be calculated, providing an estimate of the reaction rate.

Nitro Group Transformations: The nitro group on the phenyl ring can undergo reduction to an amino group. Theoretical calculations could model this transformation with various reducing agents. The reaction pathway would likely involve a series of proton and electron transfer steps. By calculating the energies of the intermediates and transition states, the most favorable reaction pathway could be determined.

Substituent Effects on Reaction Kinetics and Thermodynamics

The chloro and nitrophenyl groups have a significant influence on the reactivity of the adamantane cage and the phenyl ring. Computational methods can quantify these effects.

Electronic Effects:

Chloro Group: The chlorine atom is an electron-withdrawing group through its inductive effect. This would make the adamantane cage more electron-deficient, potentially affecting its reactivity in reactions involving carbocation formation.

Nitrophenyl Group: The 4-nitrophenyl group is strongly electron-withdrawing due to both the inductive effect of the nitro group and its ability to delocalize electron density through resonance. researchgate.netminia.edu.egresearchgate.net This deactivates the phenyl ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.gov

Thermodynamic and Kinetic Analysis: By calculating the energies of reactants, products, and transition states for various hypothetical reactions, the influence of the substituents on the reaction's thermodynamics (e.g., reaction energy) and kinetics (e.g., activation energy) can be determined. For instance, the electron-withdrawing nature of the substituents would stabilize any anionic intermediates that might form during a reaction, thereby lowering the activation energy and increasing the reaction rate. Conversely, they would destabilize any cationic intermediates. These computational predictions can guide the design of synthetic routes and help in understanding the observed reactivity of the molecule.

Reactivity and Mechanistic Studies of 1 Chloro 3 4 Nitrophenyl Adamantane

Nucleophilic Substitution Reactions at the Adamantane (B196018) Bridgehead Position

Nucleophilic substitution at a tertiary bridgehead carbon of an adamantane derivative is a well-studied area of organic chemistry. The rigid, caged structure of adamantane prevents backside attack, thus disfavoring the classic S(_N)2 mechanism. Consequently, these reactions typically proceed through a carbocationic intermediate, akin to an S(_N)1 pathway.

The reactivity of 1-chloro-3-(4-nitrophenyl)adamantane in nucleophilic substitution reactions is governed by both steric and electronic factors.

Steric Factors: The adamantyl group is exceptionally bulky. This steric hindrance at the reaction center prevents the concerted backside attack required for an S(_N)2 reaction. The cage-like structure ensures that any substitution must proceed through a planar or near-planar carbocation intermediate. The sheer size of the adamantyl group can also influence the rate of solvolysis by affecting the solvation of the leaving group and the resulting carbocation.

Electronic Factors: The 3-(4-nitrophenyl) substituent exerts a significant electronic influence on the reactivity at the 1-position. The 4-nitrophenyl group is strongly electron-withdrawing due to both the inductive effect of the sp² hybridized carbons and the resonance effect of the nitro group (-I, -M effect). This deactivating effect is transmitted through the sigma bonds of the adamantane framework. As a result, the formation of the 1-adamantyl carbocation is destabilized. This destabilization leads to a slower rate of nucleophilic substitution compared to unsubstituted 1-chloroadamantane (B1585529). The positive charge that develops at the bridgehead position during the transition state is electronically disfavored by the remote electron-withdrawing substituent.

The stability of the adamantyl carbocation is a key factor in these reactions. While a tertiary carbocation, the bridgehead adamantyl cation is somewhat strained due to its forced pyramidal geometry. The presence of the electron-withdrawing 4-nitrophenyl group further exacerbates this instability, making the formation of the carbocation the rate-determining step in any S(_N)1-type reaction.

To understand the reactivity of this compound, it is useful to compare it with other 1-haloadamantanes. The rate of solvolysis of adamantyl halides is highly dependent on the nature of the leaving group and any substituents on the adamantane cage.

Generally, the reactivity of 1-haloadamantanes in solvolysis follows the order of leaving group ability: I > Br > Cl > F. This is due to the C-X bond strength, with the C-I bond being the weakest and most easily broken.

The presence of a substituent at the 3-position significantly modulates this reactivity. Electron-donating groups, such as alkyl groups, stabilize the carbocation intermediate through inductive effects and hyperconjugation, thus accelerating the rate of substitution. Conversely, as with the 4-nitrophenyl group, electron-withdrawing groups destabilize the carbocation and retard the reaction rate.

Below is an interactive table illustrating the expected relative rates of solvolysis for various 1-chloroadamantane derivatives, highlighting the impact of the substituent at the 3-position.

| Substituent at 3-position | Electronic Effect | Expected Relative Rate of Solvolysis (compared to 1-chloroadamantane) |

|---|---|---|

| -H | Neutral | 1.00 |

| -CH₃ | Electron-donating | > 1.00 |

| -OH | Electron-withdrawing (inductive), Electron-donating (resonance) | < 1.00 |

| -C₆H₅ | Weakly electron-withdrawing (inductive) | < 1.00 |

| -C₆H₄NO₂ (4-nitrophenyl) | Strongly electron-withdrawing | << 1.00 |

Note: The values in this table are illustrative and represent the expected qualitative trend based on electronic effects.

Reactions Involving the 4-Nitrophenyl Moiety

The 4-nitrophenyl group of this compound is also a site of potential chemical transformations.

The nitro group is a versatile functional group that can be readily reduced to an amino group. masterorganicchemistry.com This transformation is significant as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho, para-directing group, which dramatically alters the electronic properties of the aromatic ring. masterorganicchemistry.com

A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: Combinations of a metal (such as iron, tin, or zinc) and an acid (like hydrochloric acid) are widely used for the reduction of aromatic nitro compounds. masterorganicchemistry.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂, such as hydrazine (B178648) or formic acid, often in the presence of a catalyst.

The following table summarizes some common conditions for the reduction of nitroarenes to anilines.

| Reagent/Catalyst | Solvent | General Conditions |

|---|---|---|

| H₂, Pd/C | Ethanol or Methanol | Room temperature, atmospheric pressure |

| Fe, HCl | Water/Ethanol | Reflux |

| SnCl₂, HCl | Ethanol | Reflux |

| Zn, NH₄Cl | Water | Room temperature |

| NaBH₄, NiCl₂ | Methanol | Room temperature |

The reduction of this compound to 1-chloro-3-(4-aminophenyl)adamantane would proceed under similar conditions, with care being taken to choose a method that does not affect the chloro-adamantyl moiety.

The reactivity of the phenyl ring in this compound towards aromatic substitution is heavily influenced by the nitro group and the adamantyl substituent.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution. researchgate.net This is due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. numberanalytics.com The bulky adamantyl group may also sterically hinder attack at the ortho positions. Therefore, any further electrophilic substitution on the phenyl ring would be expected to be slow and occur at the position meta to the nitro group (and ortho to the adamantyl group). Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (S(_N)Ar): The presence of a strong electron-withdrawing group like the nitro group, ortho or para to a suitable leaving group, can activate an aromatic ring towards nucleophilic aromatic substitution. libretexts.org However, in this compound, there is no leaving group on the aromatic ring itself. Therefore, S(_N)Ar reactions are not expected to occur on the phenyl ring of this molecule under typical conditions. For an S(_N)Ar reaction to take place, a leaving group such as a halogen would need to be present on the aromatic ring, typically positioned ortho or para to the nitro group. libretexts.org

Radical Reactions and Their Application in Functionalization

The adamantane cage is known to be susceptible to radical reactions, particularly at the bridgehead positions. researchgate.net The formation of the 1-adamantyl radical is relatively favorable due to the relief of some steric strain and the stability of the tertiary radical.

Direct C-H functionalization of adamantane via radical pathways is a powerful tool for introducing various functional groups. nih.gov These reactions are often initiated by a radical initiator or through photoredox catalysis. nih.gov In the case of this compound, the C-H bonds at the remaining bridgehead positions (5 and 7) and the secondary positions are potential sites for radical abstraction.

The presence of the 3-(4-nitrophenyl) substituent would likely influence the regioselectivity of such reactions. The electron-withdrawing nature of this group could make the C-H bonds on the adamantane cage more electron-deficient and potentially less reactive towards certain radical species. However, the specific outcome would depend on the nature of the radical and the reaction conditions.

Potential radical reactions could include:

Halogenation: Introduction of additional halogen atoms onto the adamantane framework.

Alkylation: Formation of new carbon-carbon bonds by reacting the adamantyl radical with alkenes or other carbon-centered electrophiles. nih.gov

Acylation: Introduction of an acyl group to form adamantyl ketones. nih.gov

These radical functionalization methods offer a pathway to more complex adamantane derivatives that might be difficult to access through ionic reaction pathways. rsc.org

Stereochemical Outcomes of Chemical Transformations

This compound is an achiral molecule as it possesses a plane of symmetry passing through the C1-C3 axis. However, chemical transformations that introduce a new substituent at a position that would break this symmetry can lead to the formation of chiral products. For instance, a reaction that selectively functionalizes one of the bridge methylene (B1212753) carbons could create a new stereocenter.

While specific stereoselective reactions involving this compound have not been reported, the principles of stereoselective synthesis on substituted adamantanes can be applied. For example, enantioselective desymmetrization of prochiral 1,3-disubstituted adamantanes has been achieved through rhodium-catalyzed C-H bond amination. researchgate.net This approach allows for the synthesis of optically active amino acid derivatives containing the adamantane core with high enantiomeric excess.

Should this compound undergo a reaction that introduces a substituent at a methylene bridge, two enantiomers could be formed. The stereochemical outcome of such a reaction would depend on the nature of the reagent and catalyst used. If a chiral catalyst or reagent is employed, it could preferentially lead to the formation of one enantiomer over the other.

The table below presents a hypothetical stereoselective hydroxylation of a prochiral adamantane derivative to illustrate the concept of stereochemical control in adamantane chemistry.

Table 2: Hypothetical Stereoselective Hydroxylation of a 1,3-Disubstituted Adamantane

| Substrate | Reaction | Catalyst/Reagent | Product(s) | Stereochemical Outcome |

|---|---|---|---|---|

| 1,3-Dimethyladamantane | C-H Hydroxylation | Chiral Dioxirane | (R/S)-1,3-Dimethyladamantan-5-ol | Enantioselective formation of one enantiomer is possible. |

Catalytic Transformations of this compound

The rigid and bulky nature of the adamantane scaffold makes it an interesting building block in medicinal chemistry and materials science. Catalytic transformations offer a powerful tool to functionalize the adamantane core of this compound, potentially at the C-H bonds of the adamantane cage or through cross-coupling reactions at the C-Cl bond.

C-H Functionalization:

Recent advances in photoredox catalysis have enabled the direct functionalization of strong C(sp³)-H bonds in adamantanes. nih.gov These methods often employ a photocatalyst in combination with a hydrogen atom transfer (HAT) catalyst to achieve selective C-H activation. Such strategies could potentially be applied to this compound to introduce new functional groups at the methylene bridges of the adamantane cage. The regioselectivity of such reactions would be an important consideration, as there are multiple secondary C-H bonds available for functionalization.

Cross-Coupling Reactions:

The chloro group at the C1 position can serve as a handle for palladium-catalyzed cross-coupling reactions. Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations could potentially be employed to form new carbon-carbon or carbon-nitrogen bonds at this position. researchgate.netacs.org However, the steric hindrance of the adamantyl group and the potential for competing reactions would need to be considered. The success of such a transformation would likely depend on the choice of catalyst, ligand, and reaction conditions.

The following table provides examples of catalytic transformations that have been successfully applied to adamantane derivatives and could be conceptually extended to this compound.

Table 3: Examples of Catalytic Transformations on Adamantane Derivatives

| Adamantane Substrate | Reaction Type | Catalytic System | Product | Reference Concept |

|---|---|---|---|---|

| Adamantane | C-H Alkylation | Photoredox catalyst (e.g., Iridium complex) + HAT catalyst | 1-Alkyladamantane | nih.gov |

| 1-Bromoadamantane | Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | 1-Aryladamantane | - |

| Adamantane | C-H Arylation | Photocatalytic C-H activation | 1-Aryladamantane | bohrium.com |

Exploration of Chemical Applications Beyond Traditional Medicinal Chemistry

A Versatile Scaffold in Complex Organic Synthesis

The inherent stability and well-defined geometry of the adamantane (B196018) core make it an attractive starting point for the construction of intricate molecular architectures. The presence of both a reactive chloro group and a modifiable nitro group on the 1-Chloro-3-(4-nitrophenyl)adamantane backbone provides orthogonal handles for sequential functionalization, opening avenues for the creation of novel and complex molecules.

Synthesis of Polyfunctionalized Adamantane Derivatives

The chloro substituent at the 1-position of the adamantane cage is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity, coupled with the potential for reduction or modification of the nitro group on the phenyl ring, makes this compound a valuable precursor for polyfunctionalized adamantane derivatives.

For instance, the chlorine atom can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities. Subsequently, the nitro group can be reduced to an amine, which can then undergo a plethora of chemical transformations, including amidation, alkylation, and diazotization. This step-wise approach allows for the controlled synthesis of adamantane derivatives with multiple, distinct functional groups, which are of interest in fields ranging from drug discovery to materials science.

While direct studies on this compound are limited, the synthesis of related compounds, such as 1-(4-nitrophenyl)-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)methanimine, highlights the feasibility of incorporating nitrophenyl-adamantane moieties into larger structures. rsc.org The general reactivity of adamantyl halides is well-established, providing a strong basis for the proposed synthetic utility of this compound. nih.gov

Creation of Hybrid Organic-Inorganic Materials Precursors

The functional handles on this compound also position it as a promising precursor for the synthesis of hybrid organic-inorganic materials. These materials, which combine the properties of both organic and inorganic components at the molecular level, have applications in areas such as catalysis, sensing, and electronics. nih.gov

By modifying the chloro and nitro groups, it is possible to introduce moieties capable of binding to inorganic surfaces or nanoparticles. For example, the chloro group could be substituted with a silane-containing nucleophile, enabling covalent attachment to silica-based materials. Similarly, the nitro group could be reduced to an amine and subsequently functionalized with ligands capable of coordinating to metal ions or metal oxide surfaces.

The rigid adamantane core would serve as a robust, non-collapsible spacer, ensuring a well-defined distance and orientation between the organic functionality and the inorganic support. This level of control is crucial for designing hybrid materials with tailored properties. While specific examples utilizing this compound are not yet prevalent in the literature, the general principles of creating hybrid materials from functionalized organic precursors are well-documented. nih.gov

Potential in Advanced Materials Science and Engineering

The unique combination of a bulky, rigid adamantane cage and a polar, aromatic nitrophenyl group in this compound suggests its potential for incorporation into advanced materials, imparting specific and desirable chemical and physical properties.

Incorporation into Polymeric Architectures for Specific Chemical Properties

Adamantane-containing polymers are known for their enhanced thermal stability, high glass transition temperatures (Tg), and improved solubility. usm.edu The incorporation of this compound as a monomer or a pendant group in a polymer chain could lead to materials with a unique set of properties.

The bulky adamantane unit would contribute to increased rigidity and thermal resistance, while the polar nitrophenyl group could enhance intermolecular interactions and influence the polymer's solubility and electronic properties. The chloro group could serve as a reactive site for polymerization or for post-polymerization modification.

For example, if the chloro group is converted to a polymerizable group, such as a vinyl or acrylate moiety, this compound could be used as a monomer in addition or condensation polymerization. The resulting polymers would possess the characteristic high Tg of adamantane-based polymers, with the added functionality of the nitrophenyl group. researchgate.net

Table 1: Potential Polymer Properties Influenced by this compound Incorporation

| Property | Influence of Adamantane Moiety | Influence of Nitrophenyl Moiety |

| Glass Transition Temperature (Tg) | Increases Tg due to restricted chain mobility. | May influence Tg through polar interactions. |

| Thermal Stability | Enhances thermal stability due to the rigid cage structure. | May affect thermal degradation pathways. |

| Solubility | Can improve solubility in organic solvents. | Influences polarity and solubility in different media. |

| Refractive Index | Can increase the refractive index. | The aromatic ring contributes to a higher refractive index. |

| Dielectric Constant | Generally low for adamantane-based polymers. | The polar nitro group can increase the dielectric constant. |

Use in Supramolecular Chemistry for Self-Assembly and Host-Guest Systems

The adamantyl group is a well-known guest molecule in supramolecular chemistry, forming stable inclusion complexes with host molecules such as cyclodextrins and cucurbiturils. nih.govisaac-scientific.com The 4-nitrophenyl substituent on the adamantane core of this compound adds another dimension to its potential in this field.

The nitrophenyl group can participate in π-π stacking interactions and act as a hydrogen bond acceptor, providing additional driving forces for self-assembly and molecular recognition. This dual nature—a hydrophobic adamantyl cage and a polar, aromatic substituent—makes it a compelling candidate for the design of sophisticated host-guest systems and self-assembling materials. tandfonline.com

For instance, this compound could be used to construct amphiphilic molecules that self-assemble in solution to form micelles or vesicles. The adamantane unit would form the hydrophobic core, while a hydrophilic group, introduced via substitution of the chloro atom, would form the outer shell. The nitrophenyl group could be oriented at the interface, influencing the packing and properties of the assembly.

Application in Catalysis as Ligands or Organocatalysts

The steric bulk of the adamantyl group has been exploited in the design of ligands for transition metal catalysis. sinocompound.comuq.edu.au Bulky phosphine ligands containing adamantyl substituents have been shown to enhance the activity and selectivity of catalysts in various cross-coupling reactions. acs.org

By functionalizing this compound with a phosphine group, a novel ligand with a unique steric and electronic profile could be synthesized. The adamantane cage would provide the necessary bulk to promote reductive elimination and stabilize low-coordinate metal centers, while the electronic effect of the nitrophenyl group could modulate the electron density at the metal center, thereby influencing the catalytic activity.

Furthermore, the chiral nature of certain functionalized adamantane derivatives opens the door to their use in asymmetric catalysis. Although this compound itself is achiral, its derivatization could lead to chiral ligands or organocatalysts. The rigid adamantane backbone can provide a well-defined chiral environment around a catalytic center, potentially leading to high enantioselectivities in chemical transformations. researchgate.net

Table 2: Potential Catalytic Applications of this compound Derivatives

| Catalysis Type | Potential Role of Adamantane Derivative | Key Features Utilized |

| Transition Metal Catalysis | As a bulky ligand for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | Steric bulk of the adamantane cage, electronic effects of the nitrophenyl group. |

| Organocatalysis | As a chiral scaffold for asymmetric transformations. | Rigid, three-dimensional structure for creating a defined chiral environment. |

| Hybrid Catalysis | As an organic component immobilized on an inorganic support. | Functional handles for attachment, robust adamantane spacer. |

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted adamantanes has historically presented challenges, often requiring multi-step, low-yield processes. nih.govwikipedia.org Future research will likely focus on developing more efficient, selective, and sustainable methods for synthesizing 1-Chloro-3-(4-nitrophenyl)adamantane and its analogues. A primary area of opportunity lies in the advancement of direct C–H functionalization. chemrxiv.orgrsc.org Given the high strength of adamantane's C-H bonds, developing novel catalytic systems, particularly those based on photoredox or H-atom transfer catalysis, could enable the direct introduction of aryl or nitro groups onto the adamantane (B196018) scaffold, bypassing traditional, more arduous synthetic routes. chemrxiv.orgacs.org

Key research directions include:

Photocatalytic Approaches: Utilizing visible light photocatalysis to generate adamantyl radicals or cations under mild conditions, allowing for selective functionalization at the bridgehead positions. nih.gov

Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry can allow for precise control over reaction parameters, potentially increasing yields and reducing waste.

Mechanochemical Synthesis: Exploring solid-state, solvent-free reaction conditions using ball milling to create adamantane derivatives. This approach aligns with the principles of green chemistry by minimizing solvent use and energy consumption.

"Ground-Up" Synthesis: Further development of methods that construct the adamantane cage from simpler cyclic or acyclic precursors already bearing the desired substituents. nih.govmdpi.com This strategy can overcome the inherent reactivity limitations of the pre-formed adamantane core.

These advanced methodologies promise not only to make compounds like this compound more accessible but also to expand the diversity of achievable adamantane derivatives. researchgate.net

Advanced Mechanistic Investigations Using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The compound's structure makes it an excellent model for studying fundamental aspects of carbocation and radical chemistry in caged systems. nih.gov

Future mechanistic studies could employ a range of state-of-the-art techniques:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model transition states, predict reaction pathways, and elucidate the electronic effects of the chloro and nitrophenyl substituents on the stability of intermediates. nih.gov This approach has proven valuable in understanding the reactivity of other complex organic molecules. nih.gov

In-Situ Spectroscopy: Techniques such as time-resolved NMR and transient absorption spectroscopy can be used to directly observe and characterize short-lived reaction intermediates, providing direct evidence for proposed mechanisms.

Kinetic Analysis: Detailed kinetic studies, including the determination of kinetic solvent isotope effects (KSIEs), can help differentiate between competing reaction pathways, such as ionization versus solvolysis-decomposition mechanisms observed in related adamantyl systems. mdpi.com

Advanced Mass Spectrometry: Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to intercept and identify key intermediates in complex reaction mixtures, helping to map out intricate reaction networks.

These advanced investigations will provide invaluable insights into the fundamental chemical principles that govern the behavior of functionalized adamantanes.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research. For adamantane derivatives, these computational tools offer the potential to rapidly accelerate the discovery and optimization of new compounds with desired properties.

Emerging opportunities in this domain include:

Property Prediction: Training ML models on existing datasets of adamantane derivatives to predict key physicochemical properties (e.g., solubility, lipophilicity, electronic properties) for novel, unsynthesized compounds like analogues of this compound. eurekalert.orgspecialchem.com This can dramatically reduce the time and cost associated with experimental screening. eurekalert.org

Generative Models: Using generative AI algorithms to design new adamantane-based structures with optimized properties for specific applications, such as targeting a particular biological receptor or exhibiting specific material characteristics. nih.gov

Reaction Optimization: Employing ML algorithms to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) for the synthesis of functionalized adamantanes, thereby maximizing yield and minimizing experimental effort. nih.gov

Virtual Screening: Conducting large-scale virtual screening of computationally generated libraries of adamantane derivatives to identify promising candidates for further experimental investigation in drug discovery and materials science. nih.govnih.gov

The following table illustrates a hypothetical output from an AI model trained to predict properties of 1-Chloro-3-aryl-adamantane derivatives, showcasing how such tools can guide research.

| Substituent (at para-position of phenyl ring) | Predicted Solubility (mg/L) | Predicted LogP | Predicted Binding Affinity (pIC50) |

| -NO₂ (existing compound) | 5.2 | 4.8 | 6.1 |

| -CN | 7.8 | 4.3 | 6.5 |

| -OCH₃ | 15.5 | 4.1 | 5.9 |

| -NH₂ | 25.1 | 3.5 | 7.2 |

| -CF₃ | 3.9 | 5.1 | 6.8 |

This is an interactive data table. The data is illustrative and generated for exemplary purposes.

By leveraging these powerful computational approaches, researchers can navigate the vast chemical space of adamantane derivatives more efficiently, focusing resources on the most promising candidates. skoltech.ru

Exploration of Unique Adamantane Reactivity in Uncharted Chemical Space

The rigid, strain-free, and highly symmetric nature of the adamantane scaffold imparts unique reactivity that remains partially unexplored. wikipedia.org Pushing the boundaries of what is known about adamantane chemistry could lead to the discovery of novel reactions and the creation of entirely new classes of molecules.

Future research could venture into the following areas:

Strained Adamantane Systems: Investigating the synthesis and reactivity of highly strained derivatives, such as adamantene or adamantynes, and using them as building blocks in complex molecular architectures. While challenging, accessing such species could unlock novel transformations. mdpi.com

Heteroadamantanes: Systematically replacing one or more carbon atoms in the this compound cage with heteroatoms (e.g., nitrogen, oxygen, silicon) to create heteroadamantanes with tailored electronic, physical, and biological properties. nih.gov

Supramolecular Chemistry: Utilizing the well-defined geometry and lipophilic nature of the adamantane core as a guest molecule in host-guest chemistry or as a rigid scaffold for constructing complex supramolecular assemblies, such as molecular cages or polymers. ontosight.ai

Photophysics and Photochemistry: Exploring the photochemical properties of derivatives like this compound. The rigid scaffold could influence the excited-state dynamics of the nitrophenyl chromophore, potentially leading to applications in photochemistry or materials science. mdpi.com

These explorations into uncharted chemical space will not only expand the toolkit of synthetic chemists but may also lead to the discovery of molecules with unprecedented functions.

Impact on Fundamental Organic Chemistry and Related Disciplines

Research on this compound and its derivatives is not just about creating new molecules; it also contributes significantly to our fundamental understanding of organic chemistry. The adamantane framework has long served as a crucial platform for studying a wide range of chemical phenomena. nih.gov

Continued investigation in this area is expected to have a lasting impact on:

Physical Organic Chemistry: Adamantyl systems are classic substrates for studying reaction mechanisms, particularly those involving carbocationic intermediates. mdpi.com Their rigid structure prevents conformational ambiguities, allowing for clearer interpretation of kinetic and stereochemical data.

C–H Activation: The high strength and inertness of adamantane's C–H bonds make it an ideal "test-bed" for developing and benchmarking new C–H activation and functionalization methodologies. nih.gov Success in functionalizing adamantane often signifies a robust and highly reactive catalytic system.

Medicinal Chemistry: The adamantane moiety is a well-established pharmacophore found in several approved drugs. nih.govnih.gov Studying how substituents on the adamantane core influence biological activity provides deeper insights into structure-activity relationships (SAR) and the role of lipophilicity and three-dimensionality in drug design. nih.gov

Materials Science: The thermal stability and rigid structure of adamantane make it an attractive building block for creating new polymers, functional coatings, and nanostructured materials with unique properties. ontosight.ai Research into functionalized adamantanes can inform the design of next-generation materials.

Ultimately, the study of seemingly specific molecules like this compound enriches the broader field of chemistry, providing new tools, deeper understanding, and novel molecular structures that can address challenges across various scientific disciplines.

Q & A

Basic: What synthetic routes are recommended for preparing 1-Chloro-3-(4-nitrophenyl)adamantane?

Methodological Answer:

The synthesis typically involves functionalizing the adamantane core via electrophilic substitution or coupling reactions. For example:

- Chlorination : React 3-(4-nitrophenyl)adamantane with a chlorinating agent (e.g., phosphorus pentachloride) under anhydrous conditions .

- Nitrophenyl Introduction : Use Suzuki-Miyaura coupling between 1-chloroadamantane and 4-nitrophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a degassed solvent (e.g., THF/water) at 80–100°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in chloroform .

Basic: How can the crystal structure of this compound be resolved?

Methodological Answer:

- X-ray Diffraction (XRD) : Use single-crystal XRD with SHELX or OLEX2 software for structure solution and refinement. For example:

- Validation : Check for residual electron density and thermal displacement parameters using OLEX2’s analysis tools .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- Spill Management : Absorb with dry sand or inert absorbent; avoid water to prevent dispersion .

- Storage : In airtight containers under nitrogen at –20°C to prevent decomposition .

Advanced: How can computational methods predict the reactivity of this compound in alkylation reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use B3LYP-D3(BJ)/6-311++G** level theory to model reaction pathways (e.g., alkylation with ethylene).

Advanced: How can adamantane derivatives be integrated into microporous organic frameworks (MOFs)?

Methodological Answer:

- Design Strategy : Utilize the adamantane cage as a rigid node. For example:

Advanced: What strategies resolve contradictions between experimental and computational data in adamantane derivative studies?

Methodological Answer:

- Case Study : If computational models predict higher vinyl-adamantane yields than experiments:

Advanced: How can this compound be modified for targeted drug delivery?

Methodological Answer:

- Functionalization : Attach PEG chains via esterification to enhance solubility.

- Encapsulation : Use the adamantane cage to host hydrophobic drugs (e.g., doxorubicin) via host-guest interactions with cyclodextrin .

- In Vitro Testing : Assess release kinetics in PBS (pH 7.4) and cellular uptake via fluorescence microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.